Cas no 1270504-22-7 (3-4-(trifluoromethoxy)phenylmorpholine)

3-4-(Trifluoromethoxy)phenylmorpholine is a fluorinated morpholine derivative characterized by the presence of a trifluoromethoxy substituent on the phenyl ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, while the morpholine ring offers versatility in molecular design. The compound is particularly useful in the development of bioactive molecules, including CNS-targeting drugs and crop protection agents. Its well-defined chemical properties and synthetic accessibility make it a preferred choice for researchers seeking to optimize pharmacokinetic profiles in drug discovery and fine chemical applications.
3-4-(trifluoromethoxy)phenylmorpholine structure
1270504-22-7 structure
Product Name:3-4-(trifluoromethoxy)phenylmorpholine
CAS No:1270504-22-7
MF:C11H12F3NO2
MW:247.213693618774
MDL:MFCD18696379
CID:4692602
PubChem ID:132113263
Update Time:2025-05-20

3-4-(trifluoromethoxy)phenylmorpholine Chemical and Physical Properties

Names and Identifiers

    • HBXMNLJLIGPTDU-UHFFFAOYSA-N
    • (S)-3-(4-(trifluoromethoxy)phenyl)morpholineHClsalt
    • 3-(4-(trifluoromethoxy)phenyl)morpholineHClsalt
    • SCHEMBL19580707
    • 1270504-22-7
    • EN300-2004645
    • Trifluoro-(4-morpholin-3-ylphenoxy)methane
    • 3-[4-(trifluoromethoxy)phenyl]morpholine
    • 3-4-(trifluoromethoxy)phenylmorpholine
    • MDL: MFCD18696379
    • Inchi: 1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
    • InChI Key: HBXMNLJLIGPTDU-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1COCCN1)(F)F

Computed Properties

  • Exact Mass: 247.08201311g/mol
  • Monoisotopic Mass: 247.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30.5Ų

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Additional information on 3-4-(trifluoromethoxy)phenylmorpholine

Recent Advances in the Study of 3-4-(Trifluoromethoxy)phenylmorpholine (CAS: 1270504-22-7)

In recent years, the compound 3-4-(trifluoromethoxy)phenylmorpholine (CAS: 1270504-22-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This morpholine derivative, characterized by the presence of a trifluoromethoxy group, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

One of the key areas of interest in the study of 3-4-(trifluoromethoxy)phenylmorpholine is its role as a modulator of neurotransmitter systems. Recent studies have demonstrated its affinity for specific receptors in the central nervous system, particularly those involved in the regulation of dopamine and serotonin. These findings suggest potential applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Researchers have employed advanced techniques, including molecular docking and in vitro binding assays, to characterize the compound's interactions with these receptors.

Another significant aspect of the research on 3-4-(trifluoromethoxy)phenylmorpholine is its pharmacokinetic profile. Recent investigations have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry have provided valuable insights into the compound's stability and metabolic pathways. These findings are critical for the development of formulations with optimal bioavailability and therapeutic efficacy.

In addition to its neurological applications, 3-4-(trifluoromethoxy)phenylmorpholine has shown promise in the field of oncology. Preliminary studies have indicated its potential as an inhibitor of specific kinases involved in cancer cell proliferation. Researchers have conducted in vitro and in vivo experiments to evaluate its cytotoxic effects on various cancer cell lines, with encouraging results. These studies have also explored the compound's selectivity and potential for minimizing off-target effects, a crucial consideration in cancer drug development.

The synthesis and optimization of 3-4-(trifluoromethoxy)phenylmorpholine have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production. Researchers have explored various modifications to the morpholine core and the trifluoromethoxy substituent to enhance the compound's pharmacological properties. These efforts have led to the identification of novel analogs with improved potency and selectivity.

Despite the promising findings, challenges remain in the development of 3-4-(trifluoromethoxy)phenylmorpholine as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and long-term safety profiles require further investigation. Ongoing studies are addressing these concerns through comprehensive preclinical evaluations, including toxicology and safety pharmacology assessments. The results of these studies will be pivotal in determining the compound's suitability for clinical trials.

In conclusion, the latest research on 3-4-(trifluoromethoxy)phenylmorpholine (CAS: 1270504-22-7) highlights its multifaceted potential in the fields of neuroscience and oncology. The compound's unique chemical structure and pharmacological properties make it a promising candidate for further development. Continued research efforts, particularly in the areas of mechanism elucidation and safety evaluation, will be essential to fully realize its therapeutic potential. This research brief provides a snapshot of the current state of knowledge and underscores the importance of ongoing investigations in this area.

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